![molecular formula C11H13NO3 B1403566 2-(Cyclopropylmethoxy)-5-hydroxybenzamide CAS No. 1243451-03-7](/img/structure/B1403566.png)
2-(Cyclopropylmethoxy)-5-hydroxybenzamide
Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent), and the sequence of chemical reactions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . Computational chemistry methods can also be used to predict the structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability .Scientific Research Applications
Scientific Research Applications
1. Prodrug Potential
2-Hydroxymethylbenzamides and 2-acyloxymethylbenzamides, structurally related to the query compound, have been evaluated as potential prodrug models for amines. These hydroxy-amides undergo a quantitative cyclization to form more active or readily available forms of the drug in biological systems, showing the potential for improved drug delivery systems (Nielsen & Bundgaard, 1986).
2. Structural Analysis and Conformation
Studies on compounds like glibenclamide, which share similar functional groups with the query compound, have provided insights into the importance of molecular structure in the solid state for pharmaceutical applications. Such research aids in understanding how molecular conformation affects drug activity (Sanz et al., 2012).
3. Bioactivation Pathways
The bioactivation of cyclopropyl rings, a feature present in the query compound, has been studied in the context of hepatitis C virus NS5B inhibitors. These studies highlight the enzymatic pathways involved in activating prodrugs to their active forms, showcasing the complex interactions between drug molecules and biological systems (Zhuo et al., 2018).
4. Chemical Synthesis and Modification
Research on molecular synthesis and modification techniques, such as the development of peripheral dopamine blocking agents, illustrates the broad range of chemical reactions that can be employed to create or modify compounds for specific scientific or therapeutic purposes (Jarboe et al., 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(cyclopropylmethoxy)-5-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c12-11(14)9-5-8(13)3-4-10(9)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLZHNGHVBOFTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-hydroxybenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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